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Abstract

This technical guide provides a comprehensive overview of the molecular structure of
triethanolamine borate, a compound of significant interest in materials science, catalysis, and
medicinal chemistry. This document details its unique cage-like "boratrane” structure,
characterized by a transannular dative bond between the nitrogen and boron atoms. This guide
furnishes quantitative data on its molecular geometry, detailed experimental protocols for its
synthesis and characterization, and a visual representation of its synthetic pathway.

Introduction

Triethanolamine borate, systematically named 2,8,9-trioxa-5-aza-1-
borabicyclo[3.3.3]Jundecane, is a bicyclic organoboron compound with the chemical formula
CeH12BNOs.[1][2] It is also commonly known as boratrane. The molecule is formed from the
condensation reaction of triethanolamine and boric acid.[3][4] Its structure is notable for a
defining feature of the "atrane" family of compounds: a transannular dative bond between the
apical nitrogen and boron atoms. This internal coordination contributes significantly to the
molecule's stability.[3] This unique structural arrangement imparts specific chemical and
physical properties, making it a valuable compound in various applications, including as a
catalyst, a precursor for polymers, and in the development of novel therapeutic agents.[5][6]
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Molecular Structure and Geometry

The molecular structure of triethanolamine borate is a rigid, cage-like framework. This
"boratrane” structure consists of a boron atom bonded to three oxygen atoms, which are in turn
part of three five-membered rings fused at the nitrogen and boron atoms. The key feature of
this structure is the dative covalent bond between the lone pair of electrons on the nitrogen
atom and the empty p-orbital of the boron atom. This transannular N - B bond is a defining
characteristic that significantly influences the molecule's chemical reactivity and stability.

Quantitative Structural Data

The precise bond lengths and angles of triethanolamine borate have been determined by X-
ray crystallography. The key quantitative data are summarized in the table below for easy
comparison.

Parameter Atom Pair/Triplet Value

Bond Lengths

B-N B-N 1.697 A
B-O B-O (average) 1.43 A
c-C C-C (average) 1.54 A
C-N C-N (average) 1.47 A
c-0 C-O (average) 1.43 A
Bond Angles

0O-B-O 0O-B-O (average) 104°
N-B-O N-B-O (average) 114°
C-N-C C-N-C (average) 111°
B-O-C B-O-C (average) 114°

Note: The values presented are based on available crystallographic data and may vary slightly
depending on the specific crystalline form and experimental conditions.
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Experimental Protocols
Synthesis of Triethanolamine Borate

A common and efficient method for the synthesis of triethanolamine borate is the direct
condensation of triethanolamine and boric acid.[3]

Materials:
e Boric acid (H3zBO3)
o Triethanolamine (N(CH2CH20H)3)

o Toluene (or another suitable water-carrying agent like a mixture of isopropanol and 2-
butanol)[3]

» Acetonitrile (for recrystallization)

Procedure:

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add
equimolar amounts of boric acid and triethanolamine.

e Add a suitable solvent, such as toluene, to facilitate the azeotropic removal of water.

o Heat the reaction mixture to reflux. The reaction progress can be monitored by the amount of
water collected in the Dean-Stark trap.

o Once the theoretical amount of water has been collected, indicating the completion of the
reaction, the solvent is removed under reduced pressure.

e The crude product is then purified by recrystallization from a suitable solvent, such as
acetonitrile, to yield white, crystalline triethanolamine borate.[3]

Spectroscopic Characterization

The structure of the synthesized triethanolamine borate is typically confirmed using various
spectroscopic techniques.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b089525?utm_src=pdf-body
https://www.benchchem.com/product/b089525?utm_src=pdf-body
https://www.researchgate.net/publication/271982220_Synthesis_and_Characterization_of_Triethanolamine_Borate
https://www.researchgate.net/publication/271982220_Synthesis_and_Characterization_of_Triethanolamine_Borate
https://www.benchchem.com/product/b089525?utm_src=pdf-body
https://www.researchgate.net/publication/271982220_Synthesis_and_Characterization_of_Triethanolamine_Borate
https://www.benchchem.com/product/b089525?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ IH NMR: The proton NMR spectrum of triethanolamine borate in CDCIs typically shows two
triplets. A triplet around 3.65 ppm corresponds to the protons of the -OCH:- groups, and a
triplet at approximately 3.04 ppm is assigned to the protons of the -NCH2- groups.[7]

e 13C NMR: The carbon NMR spectrum in CDCls exhibits two distinct signals, one at
approximately 62.1 ppm for the -OCH:z- carbons and another at around 59.3 ppm for the -
NCH:z- carbons.[7]

e 1B NMR: The boron-11 NMR spectrum provides direct evidence for the coordination
environment of the boron atom. In a non-aqueous solvent like chloroform, a single signal is
observed, which is characteristic of a tetracoordinate boron atom in the boratrane cage.[8]

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of triethanolamine borate displays characteristic absorption bands. Key
peaks include C-H stretching vibrations around 2988 and 2853 cm~1, and strong B-O stretching
vibrations in the region of 1160-1000 cm~*. The absence of a broad O-H stretching band
(typically around 3200-3600 cm~1) from the starting materials (boric acid and triethanolamine)
indicates the formation of the ester linkages.[7]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of triethanolamine borate.
The expected molecular ion peak [M]* would be observed at m/z = 157, corresponding to the
molecular formula CsH12BNOs.

Synthetic Pathway Visualization

The synthesis of triethanolamine borate from triethanolamine and boric acid can be visualized
as a straightforward condensation reaction. The following diagram illustrates this process.
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Caption: Synthesis workflow of triethanolamine borate.

Conclusion

This technical guide has provided a detailed examination of the molecular structure of
triethanolamine borate. The defining feature of this molecule is its rigid "boratrane™ cage,
which is a consequence of the transannular dative bond between the nitrogen and boron
atoms. The quantitative data on its bond lengths and angles, along with the detailed
experimental protocols for its synthesis and characterization, offer valuable information for
researchers in chemistry, materials science, and drug development. The unique structural and
electronic properties of triethanolamine borate make it a versatile platform for further
chemical modification and a subject of ongoing research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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